molecular formula C9H15F3N2O B13950828 N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B13950828
M. Wt: 224.22 g/mol
InChI Key: XBUGVOWBNLMBII-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide typically involves the reaction of 1-(trifluoromethyl)piperidine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)methylacetamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    N-(1-(trifluoromethyl)piperidin-4-yl)acetamide: Similar structure but different substitution pattern.

    N-(4-(trifluoromethyl)piperidin-1-yl)acetamide: Different position of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-((1-(trifluoromethyl)piperidin-4-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development .

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C9H15F3N2O/c1-7(15)13-6-8-2-4-14(5-3-8)9(10,11)12/h8H,2-6H2,1H3,(H,13,15)

InChI Key

XBUGVOWBNLMBII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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